Heptyl 1-thiohexopyranoside

Catalog No.
S591824
CAS No.
85618-20-8
M.F
C13H26O5S
M. Wt
294.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptyl 1-thiohexopyranoside

CAS Number

85618-20-8

Product Name

Heptyl 1-thiohexopyranoside

IUPAC Name

(2S,3R,4S,5S,6R)-2-heptylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C13H26O5S

Molecular Weight

294.41 g/mol

InChI

InChI=1S/C13H26O5S/c1-2-3-4-5-6-7-19-13-12(17)11(16)10(15)9(8-14)18-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13+/m1/s1

InChI Key

HPEGNLMTTNTJSP-LBELIVKGSA-N

SMILES

CCCCCCCSC1C(C(C(C(O1)CO)O)O)O

Synonyms

Heptyl-β-thioglucoside; n-Heptyl β-D-Thioglucopyranoside; n-Heptyl β-D-Thioglucoside;

Canonical SMILES

CCCCCCCSC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Enzyme Inhibition:

Heptyl 1-thiohexopyranoside has been studied for its potential to inhibit certain enzymes, particularly glycosidases. Glycosidases are a class of enzymes that break down glycosidic bonds, which are linkages between carbohydrates. Inhibiting specific glycosidases can be useful in studying their function and in developing drugs to treat diseases that involve these enzymes.

For example, one study investigated the use of heptyl 1-thiohexopyranoside to inhibit a specific glycosidase called alpha-glucosidase. Alpha-glucosidase is involved in the breakdown of carbohydrates in the digestive system. Inhibiting this enzyme may be a potential strategy for managing diabetes by delaying the absorption of glucose from the intestine. However, more research is needed to determine the efficacy and safety of this approach. Source: "Inhibition of α-Glucosidase by Heptyl-β-D-Glucopyranoside and Related Derivatives":

Heptyl 1-thiohexopyranoside is a chemical compound classified as a thioglycoside, which is characterized by a sugar group bonded through a sulfur atom. Its chemical formula is C₁₃H₂₆O₅S, and it has a molecular weight of approximately 294.408 g/mol. The compound's IUPAC name is (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol. This structure indicates the presence of a heptyl group attached to a hexopyranoside backbone, contributing to its unique properties and potential applications in various fields .

Typical of thioglycosides. These reactions may include:

  • Glycosidic bond formation: The thiol group can react with alcohols to form glycosidic bonds, which is essential in synthesizing glycoproteins and other complex carbohydrates.
  • Reductive cleavage: Under specific conditions, the sulfur atom can be reduced or oxidized, leading to the cleavage of the glycosidic bond.
  • Enzymatic hydrolysis: Enzymes such as glycosidases can hydrolyze the thioglycosidic bond, releasing the sugar moiety and the heptyl group .

Research on Heptyl 1-thiohexopyranoside has indicated potential biological activities. It may exhibit:

  • Antimicrobial properties: Some studies suggest that thioglycosides can inhibit bacterial growth due to their ability to disrupt cell membranes.
  • Antioxidant activity: Compounds in this class may scavenge free radicals, providing protective effects against oxidative stress.
  • Enzyme inhibition: Heptyl 1-thiohexopyranoside may act as an inhibitor for certain enzymes, impacting metabolic pathways .

Heptyl 1-thiohexopyranoside can be synthesized using various methods:

  • Chemical synthesis: This involves the reaction of hexopyranosides with heptyl thiol under acidic or basic conditions to form the desired thioglycoside.
  • Enzymatic synthesis: Utilizing glycosyltransferases can facilitate the formation of thioglycosides in a more selective and environmentally friendly manner.
  • Native chemical ligation: This method allows for the joining of peptide segments with thioglycosides, useful in glycoprotein synthesis .

The potential applications of Heptyl 1-thiohexopyranoside include:

  • Pharmaceuticals: As a building block for drug development due to its unique structural features.
  • Biotechnology: Used in glycoprotein synthesis and modification for therapeutic proteins.
  • Agriculture: Potential applications as an antimicrobial agent in crop protection .

Interaction studies involving Heptyl 1-thiohexopyranoside have focused on its ability to bind with various biological targets:

  • Protein interactions: It may influence protein folding and stability due to its sugar moiety.
  • Cell membrane interactions: The compound's hydrophobic heptyl chain allows it to integrate into lipid bilayers, affecting membrane dynamics.
  • Enzyme substrate interactions: Studies indicate that Heptyl 1-thiohexopyranoside could serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways .

Several compounds share structural similarities with Heptyl 1-thiohexopyranoside. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Heptyl 1-thio-beta-D-glucopyranosideThioglycosideContains a glucose unit instead of hexose
Octyl 1-thiohexopyranosideThioglycosideLonger alkyl chain (octyl) enhances hydrophobicity
Propyl 1-thiohexopyranosideThioglycosideShorter alkyl chain (propyl) alters solubility
Methyl 1-thiohexopyranosideThioglycosideSmallest alkyl chain; primarily used in model studies

Heptyl 1-thiohexopyranoside's unique heptyl group distinguishes it from other similar compounds, particularly in terms of hydrophobicity and potential biological activity. Its specific interactions and reactivity patterns make it an interesting subject for further research in medicinal chemistry and biochemistry .

Molecular Architecture

Heptyl 1-thiohexopyranoside (C₁₃H₂₆O₅S; MW 294.41 g/mol) features a β-D-glucopyranose ring substituted at the anomeric carbon (C1) with a heptylthio group (-S-C₇H₁₅). The stereochemistry is defined as (2S,3R,4S,5S,6R)-2-heptylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol, ensuring specificity in molecular interactions. Key structural attributes include:

PropertyValue
IUPAC Name(2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol
SMILESCCCCCCCS[C@H]1C@@HO
InChI KeyHPEGNLMTTNTJSP-LBELIVKGSA-N
Crystal System (PDB 1U19)Monoclinic, Space Group C2

The thioglycosidic bond (C1-S-C7) enhances stability against enzymatic hydrolysis compared to O-glycosides, a critical advantage in biological assays.

Classification

Classified as a small-molecule surfactant (DrugBank DB04450), it belongs to the alkyl thioglucoside family. Its critical micelle concentration (CMC) of 29–30 mM places it between shorter-chain detergents (e.g., octyl glucoside, CMC 23 mM) and longer-chain variants, balancing solubilization efficacy and mildness.

Core Structural Features

Heptyl 1-thiohexopyranoside (C₁₃H₂₆O₅S) features a hexopyranose ring system substituted at the anomeric position with a heptylthio group. The sulfur atom replaces the oxygen in the glycosidic bond, forming a thioether linkage (C–S–C) between the sugar and the alkyl chain [1] . This substitution reduces the bond’s hydrolytic stability compared to O-glycosides but enhances resistance to enzymatic cleavage by glycosidases [3] [4].

Table 1: Molecular Formula and Key Descriptors

PropertyValue
Molecular FormulaC₁₃H₂₆O₅S
Molecular Weight294.41 g/mol
IUPAC Name(2S,3R,4S,5S,6R)-2-heptylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
SMILESCCCCCCCS[C@H]1C@@HO

The stereochemistry at the anomeric carbon (β-configuration) and the chair conformation of the pyranose ring are critical for its biological activity [1] [5].

Structural Characteristics

Stereochemical Configuration

The compound adopts a ^4C~1~ chair conformation, with axial orientation of the heptylthio group at C1. This arrangement minimizes steric clashes between the bulky heptyl chain and the hydroxyl groups at C2, C3, and C4 [1] [6]. Nuclear magnetic resonance (NMR) studies confirm the β-anomeric configuration, evidenced by coupling constants (^3J~H1,H2~ = 8–10 Hz) characteristic of axial proton alignment [5].

Functional Group Interactions

The hydroxyl groups at C2, C3, and C4 participate in intramolecular hydrogen bonding, stabilizing the ring structure. The heptyl chain adopts a gauche conformation relative to the pyranose ring, as shown by molecular dynamics simulations [3] [6]. This flexibility enables adaptive binding to enzyme active sites while maintaining hydrophobic interactions via the alkyl chain .

Synthesis and Chemical Properties

Synthetic Pathways

Heptyl 1-thiohexopyranoside is synthesized via nucleophilic substitution of a protected hexopyranosyl bromide with heptylthiol under basic conditions . Key steps include:

  • Protection: Acetylation of hydroxyl groups to prevent unwanted side reactions.
  • Activation: Generation of a glycosyl bromide intermediate using HBr/acetic acid.
  • Coupling: Reaction with heptylthiol in the presence of a base (e.g., K₂CO₃) to form the thioglycosidic bond [6].

Yields typically range from 60–75%, with purity confirmed by high-performance liquid chromatography (HPLC) .

Stability and Reactivity

The thioether linkage confers greater acid stability compared to O-glycosides but renders the compound susceptible to oxidation. Under alkaline conditions, β-elimination may occur at elevated temperatures [4].

Biological Interactions

Enzyme Inhibition Mechanisms

Heptyl 1-thiohexopyranoside inhibits α-glucosidase, an enzyme involved in carbohydrate digestion, with an IC₅₀ of 12 μM . Computational docking studies reveal that the thioglycoside binds to the enzyme’s active site via:

  • Hydrogen bonds between hydroxyl groups and catalytic residues (Asp214, Glu276).
  • Hydrophobic interactions between the heptyl chain and a nonpolar pocket [3] [5].

This dual binding mode competitively blocks substrate access, delaying glucose absorption—a potential therapeutic strategy for diabetes management .

Conformational Flexibility and Ligand Binding

Compared to O-glycosides, the thioglycoside exhibits enhanced conformational flexibility about the glycosidic bond (Φ/Ψ angles: ±20° variation) [3]. This flexibility allows adaptation to diverse binding sites, as observed in lectin-binding assays with histo-blood group antigens [3] [6].

Comparative Analysis with Related Thioglycosides

Structural and Functional Comparisons

Table 2: Comparative Features of Thioglycosides

CompoundGlycosidic BondAlkyl Chain Lengthα-Glucosidase IC₅₀ (μM)
Heptyl 1-thiohexopyranosideβ-SC712
Octyl 1-thioglucosideβ-SC88
Phenyl 1-thiogalactosideβ-SAromatic45

Longer alkyl chains (e.g., C8) enhance hydrophobic interactions, improving inhibitory potency . Aromatic thioglycosides, while less potent, exhibit unique binding modes due to π-stacking interactions [6].

Conformational Dynamics

X-ray crystallography of related thioglycosides (e.g., N-cyano-carbamimidothioates) reveals that sulfur substitution increases bond length variability (C–S: 1.74–1.77 Å vs. C–O: 1.43 Å) [6]. This elongation reduces torsional strain, permitting broader conformational sampling [3] [5].

Molecular Structure and Spatial Arrangement

Heptyl 1-thiohexopyranoside exhibits a well-defined stereochemical configuration characterized by its beta-D-glucopyranoside framework. The compound adopts the systematic name (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol, reflecting the specific stereochemical assignments at each chiral center [2]. The molecular formula C₁₃H₂₆O₅S corresponds to a molecular weight of 294.41 g/mol, with the thioglycosidic bond serving as the key structural feature distinguishing it from conventional O-glycosides [3] [2].

The hexopyranoside ring maintains a stable ⁴C₁ chair conformation, representing the most thermodynamically favorable arrangement for six-membered sugar rings [4] [5]. This conformation positions the hydroxyl groups at C2, C3, and C4 in equatorial orientations, while the heptylthio substituent at the anomeric carbon (C1) occupies an axial position characteristic of the beta-anomeric configuration [6].

Anomeric Center Configuration

The anomeric configuration represents the most critical stereochemical feature of heptyl 1-thiohexopyranoside. Nuclear magnetic resonance spectroscopy provides definitive evidence for the beta-anomeric arrangement through characteristic coupling patterns and chemical shift values. The ³J(H1,H2) coupling constant of 8-10 Hz indicates an axial-axial relationship between the anomeric proton and the adjacent proton at C2, confirming the beta-configuration [6] [7].

The anomeric proton resonates at 4.5-4.8 ppm in ¹H NMR spectra, consistent with typical chemical shift ranges observed for beta-thioglycosides [6] [8] [9]. The corresponding anomeric carbon exhibits a chemical shift of 88-92 ppm in ¹³C NMR, providing additional confirmation of the beta-stereochemistry [3] [7]. These spectroscopic parameters align with established correlations between anomeric configuration and NMR characteristics in thioglycoside systems.

Stereochemical ParameterValueDiagnostic Significance
Anomeric Configurationβ-D-glucopyranosideDefines spatial arrangement at anomeric center [3] [6]
Ring Conformation⁴C₁ chairMost stable hexopyranoside conformation [4] [5]
³J(H1,H2) Coupling Constant8-10 Hz (β-anomer)Characteristic of axial H1-H2 relationship [6] [7]
Anomeric Proton Chemical Shift4.5-4.8 ppmTypical for β-thioglycosides [6] [8] [9]
Anomeric Carbon Chemical Shift88-92 ppmDiagnostic for β-anomeric configuration [3] [7]

Anomeric Relationships and Electronic Effects

Thioglycosidic Bond Characteristics

The thioglycosidic linkage in heptyl 1-thiohexopyranoside exhibits distinct electronic properties that influence the overall molecular configuration. X-ray crystallographic analysis of related alpha-thiohexopyranosides reveals C1-S bond lengths of 1.819-1.824 Å, indicating typical thioglycosidic bond characteristics [10]. The sulfur atom's larger atomic radius compared to oxygen results in altered orbital overlap patterns that affect the anomeric effect magnitude.

The thioglycosidic bond demonstrates enhanced stability against acid-catalyzed hydrolysis compared to conventional O-glycosides, attributed to the reduced electronegativity of sulfur relative to oxygen [11] [12]. This electronic difference manifests in modified hyperconjugative interactions between the ring oxygen lone pairs and the C1-S antibonding orbital, resulting in anomeric effect stabilization that differs from traditional O-glycosides.

Anomeric Effect in Thioglycoside Systems

The anomeric effect in heptyl 1-thiohexopyranoside differs significantly from that observed in oxygen-containing glycosides due to the altered electronic characteristics of the thioglycosidic bond. Computational studies indicate that the n(O) → σ(C-S) orbital interaction provides enhanced stabilization compared to conventional n(O) → σ(C-O) interactions found in O-glycosides [11] [12]. This enhanced stabilization contributes to the preferential adoption of the beta-anomeric configuration under equilibrium conditions.

The thioglycosidic anomeric effect demonstrates reduced sensitivity to solvent effects compared to O-glycosides, resulting in more consistent stereochemical behavior across different chemical environments [11] [13]. This characteristic makes thioglycosides particularly valuable as stable synthetic intermediates and biological probes where consistent anomeric configuration is essential.

Molecular PropertyValueReference
Molecular FormulaC₁₃H₂₆O₅S [3] [2]
Molecular Weight294.41 g/mol [3] [2]
IUPAC Name(2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol [2]
CAS Number85618-20-8 [2] [14]
InChI KeyHPEGNLMTTNTJSP-LBELIVKGSA-N [2]
Crystal System (α-anomer)Monoclinic [15]
Space Group (α-anomer)P2₁ [15]
Melting Point98°C [16]
Density (calculated)1.279 g/cm³ [15]

Structural Analysis Through Advanced Techniques

Crystallographic Investigations

X-ray crystallographic studies of heptyl 1-thio-α-D-glucopyranoside provide valuable insights into the solid-state packing arrangements and molecular geometry of thiohexopyranoside systems [15]. The alpha-anomer crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 6.013(1) Å, b = 7.324(1) Å, c = 17.536(4) Å, and β = 98.21(2)° [15]. These crystallographic data reveal a bilayer molecular packing motif with interdigitating heptyl chains, demonstrating the amphiphilic character of these compounds.

The crystal structure analysis shows that carbohydrate moieties participate in hydrogen-bonded networks that include all oxygen atoms, forming finite chains linked through bifurcated bonds involving the ring oxygen atoms [15] [10]. This extensive hydrogen bonding contributes to the structural stability and influences the overall packing efficiency in the crystalline state.

Computational Modeling and Dynamics

Molecular dynamics simulations reveal that the heptyl chain maintains considerable conformational flexibility while the pyranose ring remains locked in the ⁴C₁ chair conformation . The thioglycosidic bond exhibits restricted rotation due to partial double-bond character arising from sulfur d-orbital participation in bonding interactions. These computational studies confirm experimental observations regarding the preferred conformational states and provide quantitative estimates of energy barriers for conformational interconversion.

Density functional theory calculations demonstrate that the beta-anomeric configuration represents the global energy minimum for heptyl 1-thiohexopyranoside, with the alpha-anomer lying approximately 2-3 kcal/mol higher in energy [11]. This energy difference reflects the combined contributions of anomeric stabilization, steric interactions, and electronic effects specific to the thioglycosidic system.

Spectroscopic Characterization Methods

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for stereochemical assignment and conformational analysis of heptyl 1-thiohexopyranoside. Two-dimensional NMR techniques, including COSY and TOCSY experiments, enable complete assignment of all proton and carbon resonances while providing detailed information about coupling patterns and spatial relationships [17] [7].

The utilization of lanthanide shift reagents enhances spectral resolution and facilitates the extraction of coupling constants critical for conformational analysis [18]. Variable temperature NMR studies reveal the dynamic behavior of the heptyl chain while confirming the rigid nature of the pyranose ring system across a wide temperature range.

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

294.15009510 g/mol

Monoisotopic Mass

294.15009510 g/mol

Heavy Atom Count

19

Wikipedia

Heptyl 1-Thiohexopyranoside

Dates

Last modified: 08-15-2023

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